![molecular formula C34H46FeP2 B13742912 (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is an organophosphorus compound that features a ferrocene backbone. Organophosphorus compounds are widely used in various fields, including catalysis, organic synthesis, and materials science. The unique structure of this compound, with its ferrocenyl and phosphino groups, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized through the reaction of ferrocene with appropriate phosphine ligands under inert conditions.
Introduction of the Phosphino Groups: The di-tert.-butylphosphino groups are introduced through a substitution reaction, often using a base such as sodium hydride to deprotonate the precursor and facilitate the substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylphenyl groups under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Its unique structure may be explored for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi involves its interaction with molecular targets through its phosphine ligands. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl backbone provides stability and enhances the compound’s ability to participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Ferrocenylphosphines: Compounds with a ferrocenyl backbone and phosphine ligands, similar to the compound .
Uniqueness
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is unique due to its specific combination of ferrocenyl and di-tert.-butylphosphino groups, which confer distinct electronic and steric properties. These properties can enhance its performance in catalytic and synthetic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C34H46FeP2 |
|---|---|
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
[5-[(1S)-1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-ditert-butylphosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C29H40P2.C5H6.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23-24H,1-9H3;1-4H,5H2;/t23-,24?;;/m0../s1 |
Clé InChI |
LYSVENQQTMGWAO-VZBZPWRVSA-N |
SMILES isomérique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
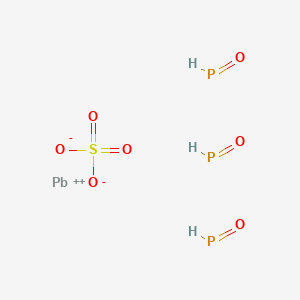

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

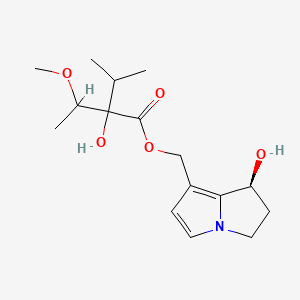
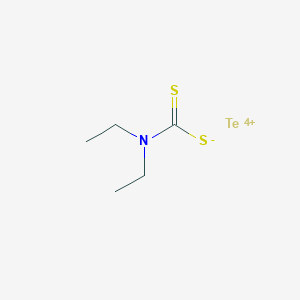
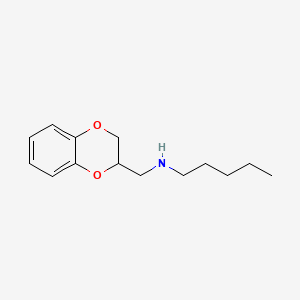

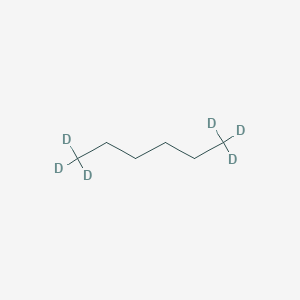
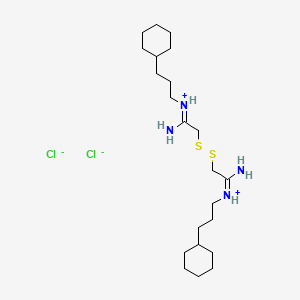
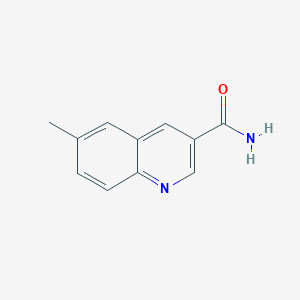
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
